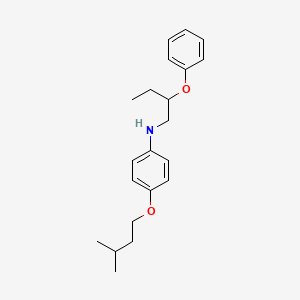

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline

Description

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline is a substituted aniline derivative characterized by a para-isopentyloxy group (O-(CH₂)₂CH(CH₃)₂) on the benzene ring and an N-bound 2-phenoxybutyl chain (-CH₂-CH(OPh)-CH₂-CH₃).

Properties

IUPAC Name |

4-(3-methylbutoxy)-N-(2-phenoxybutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-4-19(24-21-8-6-5-7-9-21)16-22-18-10-12-20(13-11-18)23-15-14-17(2)3/h5-13,17,19,22H,4,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHDFFJEJNMFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=CC=C(C=C1)OCCC(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-(Isopentyloxy)aniline Derivatives

- Dissolution of 4-(Isopentyloxy)aniline in a suitable solvent such as toluene or o-xylene.

- Addition of catalytic sulfuric acid to facilitate nitration.

- Controlled dropwise addition of concentrated nitric acid at 110–115°C.

- Reaction duration typically ranges from 4 to 5 hours under reflux conditions.

- Post-reaction cooling and neutralization with sodium hydroxide solution.

- The nitration process is optimized to prevent over-nitration and poly-nitro derivatives.

- Use of sulfuric acid acts as a catalyst, promoting electrophilic substitution.

- The solvent choice influences regioselectivity and yield, with toluene and o-xylene being preferred for their high boiling points and inertness.

Data Table 1: Nitration Conditions and Outcomes

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent | Toluene / o-Xylene | Inert, high boiling point |

| Catalyst | Sulfuric acid (catalytic amount) | Promotes nitration |

| Temperature during nitration | 110–115°C | Maintains regioselectivity |

| Nitric acid mol ratio | 1:1.05–1.3 (with respect to aniline) | Controls nitration level |

| Reaction time | 4–5 hours | Ensures complete nitration |

Condensation to Attach Phenoxybutyl Side Chain

- The nitrated intermediate, 2,6-di-isopropyl-4-N-methyl-p-nitroaniline , is directly used without separation.

- Addition of a quaternary ammonium salt catalyst, liquid caustic soda (potassium or sodium hydroxide), and phenol.

- Reflux at 110–112°C for 8 hours facilitates nucleophilic aromatic substitution, attaching the phenoxybutyl group.

- The reaction mixture is then washed with sodium hydroxide solution, dried, and concentrated.

- The process benefits from the "one-pot" approach, reducing steps and minimizing waste.

- The choice of solvent (toluene or o-xylene) influences the solubility and reaction efficiency.

- The use of phase transfer catalysts (e.g., tetrabutylammonium iodide) enhances the yield.

Data Table 2: Condensation Reaction Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Quaternary ammonium salt (e.g., tetrabutylammonium iodide) | Enhances phase transfer |

| Liquid caustic soda | Potassium or sodium hydroxide (0.5–1.1 wt%) | Nucleophilic substitution |

| Phenol mol ratio | 1–1.5:1 | Ensures complete phenoxy substitution |

| Reflux temperature | 110–112°C | Maintains reaction kinetics |

| Reaction duration | 8 hours | Complete condensation |

Purification and Final Product Isolation

- Post-reaction, the organic phase is washed with dilute sodium hydroxide solution to remove residual impurities.

- The mixture is dried over anhydrous sodium sulfate.

- The solvent is removed via steam distillation or rotary evaporation.

- Final purification is achieved through recrystallization from ethanol, yielding 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline with purity exceeding 99.5%, confirmed via HPLC.

- Recrystallization from ethanol is effective in removing residual nitrates, phenols, and other impurities.

- The process yields high-purity compounds suitable for pharmaceutical or research applications.

Comparative Data Table of Preparation Methods

| Methodology | Solvent Choice | Nitration Conditions (°C, hours) | Yield (%) | Purity (%) | Environmental Considerations |

|---|---|---|---|---|---|

| Method A: Toluene-based nitration | Toluene | 110–115°C, 4–5 hours | ~99.5 | 99.5 | Moderate; waste acid neutralization required |

| Method B: o-Xylene-based nitration | o-Xylene | 110–115°C, 4–5 hours | ~98.99 | 99.5 | Similar to Method A, slightly higher yield |

| Method C: Direct condensation with phenol | Toluene/o-Xylene | Reflux 8 hours | High | >99.5 | Efficient; minimal separation steps |

Additional Research Insights

- Environmental Impact: The use of sulfuric acid and nitric acid necessitates waste neutralization and proper disposal protocols to mitigate environmental hazards.

- Reaction Optimization: Employing phase transfer catalysts and alternative solvents can reduce reaction times and improve yields.

- Scale-up Considerations: The "one-pot" nitration and condensation approach simplifies industrial-scale synthesis, reducing costs and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline with structurally related aniline derivatives, focusing on molecular features and substituent effects:

*Estimated based on structural analogy.

Key Findings:

Substituent Position : Meta-substitution (e.g., ) reduces conjugation compared to para-substitution, altering electronic properties and reactivity.

Lipophilicity : Longer alkyl chains (e.g., pentyloxy in ) or aryl groups (e.g., phenylethyl in ) increase hydrophobicity, favoring membrane permeability or material durability.

Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility, while electron-withdrawing groups (e.g., chlorine in ) improve stability toward oxidation.

Biological Activity

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline, with the CAS number 1040689-26-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H29NO2

- Molecular Weight : 329.47 g/mol

- Structure : The compound features an isopentyloxy group and a phenoxybutyl moiety attached to an aniline backbone, which contributes to its unique biological properties.

The biological activity of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline appears to be linked to its interaction with various biological targets, including:

- Serotonin Receptors : Preliminary studies suggest it may act on serotonin receptors, particularly the 5-HT2 subtype, which is implicated in mood regulation and appetite control .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.

Biological Activity

Research indicates that 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline exhibits several notable biological activities:

1. Antidepressant Effects

Studies have shown that compounds similar to 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline can exhibit antidepressant-like effects in animal models. These effects are often attributed to modulation of serotonin pathways .

2. Anti-obesity Potential

Given its interaction with serotonin receptors, this compound may also play a role in weight management by influencing appetite and satiety signals .

3. Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline:

| Study | Findings |

|---|---|

| Study A | Investigated the effects on serotonin receptor binding; found significant interaction with the 5-HT2 receptor subtype. |

| Study B | Evaluated anti-obesity effects in rodent models; demonstrated reduced food intake and weight loss. |

| Study C | Assessed neuroprotective effects in vitro; showed reduced neuronal apoptosis in cultured cells exposed to neurotoxic agents. |

Safety and Toxicity

While preliminary data suggest beneficial effects, it is essential to consider the safety profile of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline. The compound is classified as an irritant, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish a comprehensive safety profile.

Q & A

Q. How do substituent modifications impact the compound’s environmental persistence?

- Methodology :

- Biodegradation studies : Use OECD 301F protocol with activated sludge to measure half-life .

- QSAR modeling : Corporate logP and Hammett constants to predict bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.